molecular formula C7H15NOS B8585632 (R,E)-2-methyl-N-propylidenepropane-2-sulfinamide

(R,E)-2-methyl-N-propylidenepropane-2-sulfinamide

Cat. No.: B8585632
M. Wt: 161.27 g/mol
InChI Key: NEOIAXZAEPWSIA-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,E)-2-methyl-N-propylidenepropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides Sulfinamides are characterized by the presence of a sulfinyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,E)-2-methyl-N-propylidenepropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Sulfinyl chloride and a primary amine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level, typically around 0-25°C.

    Procedure: The sulfinyl chloride is slowly added to the amine solution with constant stirring. The reaction mixture is then allowed to react for a specified period, usually several hours, to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: (R,E)-2-methyl-N-propylidenepropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually conducted in an inert solvent like tetrahydrofuran.

    Substitution: Various nucleophiles, such as alkoxides or amines, can be used for substitution reactions. The reaction conditions depend on the nature of the nucleophile and the desired product.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted sulfinamides.

Scientific Research Applications

(R,E)-2-methyl-N-propylidenepropane-2-sulfinamide has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (R,E)-2-methyl-N-propylidenepropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Sulfinamides: Other sulfinamides with different substituents on the nitrogen or sulfur atoms.

    Sulfonamides: Compounds with a sulfonyl group instead of a sulfinyl group.

    Sulfides: Compounds with a sulfur atom bonded to two carbon atoms.

Uniqueness: (R,E)-2-methyl-N-propylidenepropane-2-sulfinamide is unique due to its specific stereochemistry and the presence of both a sulfinyl and a propylidene group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

(NE)-2-methyl-N-propylidenepropane-2-sulfinamide

InChI

InChI=1S/C7H15NOS/c1-5-6-8-10(9)7(2,3)4/h6H,5H2,1-4H3/b8-6+

InChI Key

NEOIAXZAEPWSIA-SOFGYWHQSA-N

Isomeric SMILES

CC/C=N/S(=O)C(C)(C)C

Canonical SMILES

CCC=NS(=O)C(C)(C)C

Origin of Product

United States

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